3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC17715942
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid -](/images/structure/VC17715942.png)
Specification
Molecular Formula | C20H23NO4 |
---|---|
Molecular Weight | 341.4 g/mol |
IUPAC Name | 2,2-dimethyl-3-(2-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C20H23NO4/c1-14-9-7-8-12-16(14)17(20(2,3)18(22)23)21-19(24)25-13-15-10-5-4-6-11-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |
Standard InChI Key | LVSOAWVHWNYMJR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Identity
The compound features a propanoic acid backbone substituted with a 2-methylphenyl group and a 2,2-dimethyl moiety, alongside a benzyloxy carbonyl (Cbz) protecting group on the amino functionality. The Cbz group, a staple in peptide chemistry, serves to shield reactive amine groups during multi-step syntheses . Key structural elements include:
-
Core framework: A propanoic acid chain () with branching at the β-carbon (2,2-dimethyl substitution).
-
Aromatic substituent: A 2-methylphenyl group () attached to the α-carbon.
-
Protective group: The benzyloxy carbonyl (Cbz) group () bonded to the amino nitrogen .
The molecular formula is inferred as , with a theoretical molecular weight of approximately 341.4 g/mol. This aligns with analogs such as 3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid (, 313.3 g/mol) and Boc-D-Dap(Z)-OH (, 338.36 g/mol) , though the additional dimethyl substitution increases steric bulk.
Synthesis Strategies for Cbz-Protected Derivatives
The synthesis of Cbz-protected amino acids typically follows established protocols for introducing protective groups. For example:
-
Amino group protection: Reacting the free amine with benzyl chloroformate () in the presence of a base like sodium bicarbonate .
-
Backbone modification: Alkylation or arylation at the α-carbon using organometallic reagents or Friedel-Crafts alkylation for aromatic substitutions.
-
Acid deprotection: Final hydrolysis of ester intermediates to yield the propanoic acid derivative .
For 3-{[(benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid, the 2,2-dimethyl group likely arises from a Michael addition or similar alkylation step using a branched alkyl halide. The steric hindrance imposed by this group may necessitate optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) .
Comparative Analysis of Structural Analogs
The table below contrasts key parameters of related Cbz-protected amino acids:
The target compound’s 2,2-dimethyl and 2-methylphenyl groups distinguish it from these analogs, likely conferring unique steric and electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume